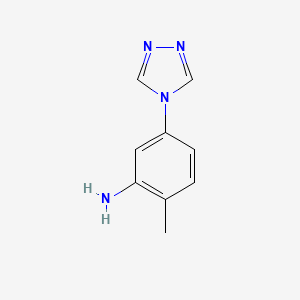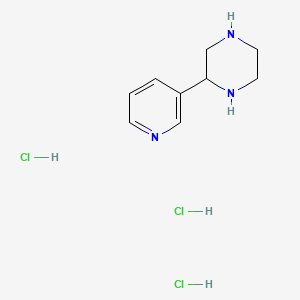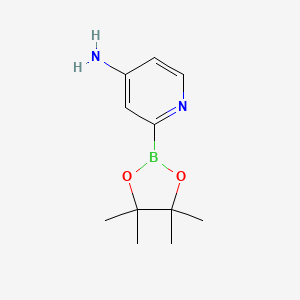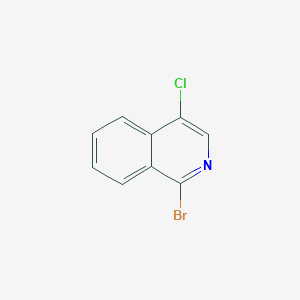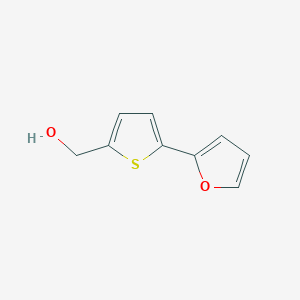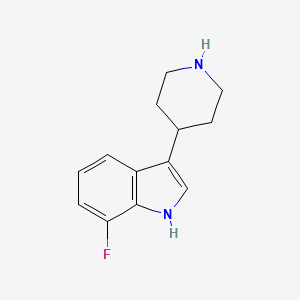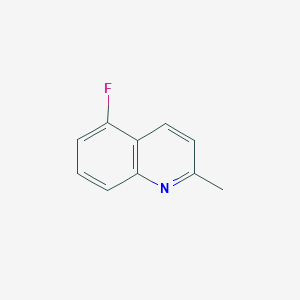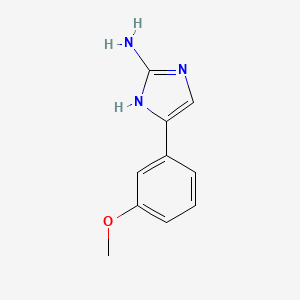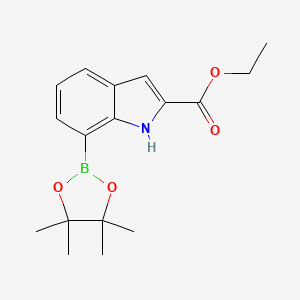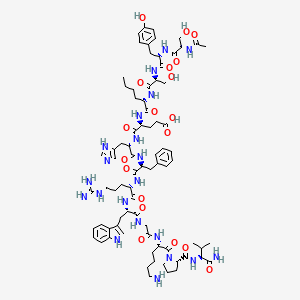
Urotensin II-alpha
Overview
Description
Urotensin II-alpha, also known as Urotensin II (UII), is a polypeptide ligand with neurohormone-like activity . It was originally isolated from the urophysis of the fish goby . UII is a potent vasoconstrictor in mammals , and it’s also involved in other physiological and pathological activities, including neurosecretory effects, insulin resistance, atherosclerosis, kidney disease, and carcinogenic effects .
Synthesis Analysis
UII is a cyclic neuropeptide that has been originally isolated from the urophysis of the fish goby . Several structural forms of UII, showing a disulfide bridge between cysteines, have been reported in different species . UII is derived from larger prepropeptide precursors . In humans, two UII propeptides have been identified, believed to be alternate splice variants derived from a common gene .Molecular Structure Analysis
The molecular structure of UII includes a cyclic hexapeptide sequence . The cyclic sequence of UII is the biologically active fragment, and it has been suggested that the conformation of the disulfide loop might modulate the activity of the molecule .Chemical Reactions Analysis
The Urotensin II-mediated UTR signaling pathway comprises 129 proteins undergoing six different molecular reactions stimulated by Urotensin II .Scientific Research Applications
Cardiovascular and Renal Systems Regulation
Urotensin II-alpha plays a significant role as a regulator in cardiovascular and renal systems. Studies have shown its potential involvement in diseases affecting these organs. For instance, increased plasma concentrations of urotensin II-like immunoreactivity have been observed in patients with renal dysfunction and those on hemodialysis compared to healthy individuals (Totsune et al., 2001). Additionally, urotensin II's potent vasoconstrictive properties have been noted, and it may have an essential role in cardiac dysfunction and remodeling characteristic of congestive heart failure (Douglas et al., 2002).
Central Nervous System Effects
Urotensin II-alpha acts centrally to stimulate sympathoadrenal and pituitary-adrenal pathways, resulting in increased adrenocorticotropic hormone and epinephrine release and potent chronotropic and inotropic actions. This suggests that urotensin II is a novel stimulator of central pathways that mediate responses to alerting stimuli or stress (Watson et al., 2003).
Role in Metabolic Syndrome
Urotensin II is associated with components of the metabolic syndrome, including hypertension, insulin resistance, hyperglycemia, and inflammation. Its plasma level correlates with body weight and is raised in conditions like diabetes and renal failure (Ong et al., 2008).
Tumor Growth and Development
Urotensin II has been implicated in tumor growth and development. It is expressed in various tumor tissues, and its stimulation may lead to increased cell proliferation, suggesting its role as an autocrine/paracrine growth stimulating factor in tumors (Takahashi et al., 2003). Moreover, recent findings suggest its involvement in different epithelial cancers and could be considered as a prognostic factor in human cancers (Federico et al., 2017).
Potential Therapeutic Target in Cardiovascular Disease
Urotensin II-alpha's identification in the heart, lungs, blood vessels, and brain has made it a potential target for pharmacotherapy in various cardiovascular diseases. Its blockade through antagonists offers promising therapeutic applications for conditions like heart failure and pulmonary hypertension (Desai et al., 2008).
Safety And Hazards
Future Directions
UII turns out to be an important therapeutic target for the treatment options and management of associated diseases . The main downstream signaling pathways mediated through this UII/UTR system are RhoA/ROCK, MAPKs, and PI3K/AKT . The availability of comprehensive UII signaling in the public resource will help understand the regulation and function of this pathway in normal and pathological conditions . The first synthesized bicyclic 14-residue long UII analogue shows an excellent retention of in vitro activity , revealing its potential for cyclic peptide-based drug design .
properties
IUPAC Name |
2-[[10-(4-aminobutyl)-19-[[2-[2-[[2-[[2-(2-aminopropanoylamino)acetyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H84N14O17S2/c1-31(2)50(62(92)93)76-60(90)47-30-95-94-29-46(73-58(88)45(26-49(80)81)69-53(83)33(4)67-61(91)51(34(5)77)75-48(79)28-66-52(82)32(3)64)59(89)71-42(23-35-13-7-6-8-14-35)55(85)72-44(25-37-27-65-40-16-10-9-15-39(37)40)57(87)68-41(17-11-12-22-63)54(84)70-43(56(86)74-47)24-36-18-20-38(78)21-19-36/h6-10,13-16,18-21,27,31-34,41-47,50-51,65,77-78H,11-12,17,22-26,28-30,63-64H2,1-5H3,(H,66,82)(H,67,91)(H,68,87)(H,69,83)(H,70,84)(H,71,89)(H,72,85)(H,73,88)(H,74,86)(H,75,79)(H,76,90)(H,80,81)(H,92,93) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQKMDDGZLLKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H84N14O17S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urotensin II-alpha | |
CAS RN |
9047-55-6 | |
| Record name | Urotensin II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009047556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



